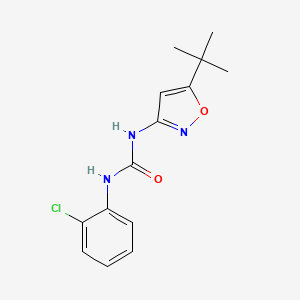

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea

CAS No.:

Cat. No.: VC10606020

Molecular Formula: C14H16ClN3O2

Molecular Weight: 293.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16ClN3O2 |

|---|---|

| Molecular Weight | 293.75 g/mol |

| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea |

| Standard InChI | InChI=1S/C14H16ClN3O2/c1-14(2,3)11-8-12(18-20-11)17-13(19)16-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,16,17,18,19) |

| Standard InChI Key | HNTWPNKJZOAMSI-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |

| Canonical SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-chlorophenyl)urea (IUPAC name: 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea) possesses a molecular formula of and a molecular weight of 293.75 g/mol. The structure integrates three key components:

-

A 5-(tert-butyl)isoxazole moiety, contributing steric bulk and metabolic stability.

-

A 2-chlorophenyl group, which enhances lipophilicity and influences target binding.

-

A urea linker (–NH–CO–NH–), enabling hydrogen-bond interactions critical for biological activity.

The canonical SMILES representation (CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl) highlights the spatial arrangement of these groups.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 293.75 g/mol |

| IUPAC Name | 1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(2-chlorophenyl)urea |

| SMILES | CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |

| InChI Key | HNTWPNKJZOAMSI-UHFFFAOYSA-N |

Synthesis and Analytical Characterization

Analytical Techniques

Rigorous characterization ensures structural fidelity and purity:

Table 2: Analytical Methods and Applications

| Technique | Application |

|---|---|

| NMR Spectroscopy | Confirms proton environments and connectivity. |

| IR Spectroscopy | Identifies urea C=O and N–H stretches (~1640 cm⁻¹ and ~3300 cm⁻¹). |

| Mass Spectrometry | Verifies molecular weight and fragmentation patterns. |

| HPLC | Assesses purity and quantifies impurities. |

Research on Structurally Related Compounds

tert-Butyl Carbamates in Drug Design

Compounds like tert-butyl (6-chloropyridin-3-yl)carbamate (CAS: 171178-45-3) demonstrate the utility of tert-butyl groups in improving pharmacokinetics. Synthesized via lithiation and carboxylation , these analogs highlight strategies for introducing steric bulk to modulate drug metabolism .

Table 3: Comparative Data on Related Urea Derivatives

| Compound | Biological Activity | Key Structural Feature |

|---|---|---|

| Sorafenib | Multikinase inhibitor | Trifluoromethyl phenyl urea |

| Linifanib | VEGF inhibition | Chlorophenyl urea |

| Target Compound | (Predicted) Kinase inhibition | tert-Butyl isoxazole urea |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume